molecular formula C7H15NOS B1428354 2-(Oxan-4-ylsulfanyl)ethan-1-amine CAS No. 933758-10-2

2-(Oxan-4-ylsulfanyl)ethan-1-amine

Cat. No.: B1428354
CAS No.: 933758-10-2
M. Wt: 161.27 g/mol
InChI Key: CRPIMUIZAXDOTI-UHFFFAOYSA-N
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Description

Contextual Significance of 2-(Oxan-4-ylsulfanyl)ethan-1-amine in Contemporary Chemical Research

In the quest for new therapeutic agents and functional materials, the design and synthesis of novel molecular scaffolds are of paramount importance. This compound, with its distinct combination of a polar oxane moiety and a reactive primary amine group linked by a thioether bridge, presents a compelling scaffold for medicinal chemistry and materials science. The oxane ring can influence aqueous solubility and metabolic stability, properties that are highly desirable in drug discovery. The primary amine and the thioether linkage offer reactive sites for further chemical modifications, allowing for the construction of diverse molecular libraries. The exploration of such unique structures is crucial for expanding the chemical space available to researchers and for the development of next-generation pharmaceuticals and functional organic molecules.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the currently available scientific information regarding this compound. The primary objective is to detail its chemical and physical properties, explore its synthesis, and discuss its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The content will also cover the analytical techniques employed for its characterization. The information presented is based on available scientific literature and chemical databases, providing a foundational understanding of this specific chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933758-10-2

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

2-(oxan-4-ylsulfanyl)ethanamine

InChI

InChI=1S/C7H15NOS/c8-3-6-10-7-1-4-9-5-2-7/h7H,1-6,8H2

InChI Key

CRPIMUIZAXDOTI-UHFFFAOYSA-N

SMILES

C1COCCC1SCCN

Canonical SMILES

C1COCCC1SCCN

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Oxan 4 Ylsulfanyl Ethan 1 Amine

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic analysis of 2-(Oxan-4-ylsulfanyl)ethan-1-amine reveals several logical disconnection points, primarily at the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. The most straightforward disconnections involve the thioether and the terminal amine, suggesting key precursor molecules.

The primary retrosynthetic disconnection is at the thioether linkage, breaking the bond between the oxane ring and the sulfur atom. This leads to two principal synthons: a nucleophilic sulfur species derived from 2-aminoethanethiol (cysteamine) and an electrophilic tetrahydropyran-4-yl species. Alternatively, a disconnection can be envisioned where the sulfur is part of the oxane precursor, leading to a tetrahydropyran-4-thiol and an electrophilic 2-aminoethyl synthon.

A second level of retrosynthesis involves the protection of the amine and thiol functionalities to prevent undesirable side reactions during synthesis. For instance, the amino group of cysteamine (B1669678) is often protected with standard protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reaction at the thiol.

The key precursors for the synthesis of this compound are therefore:

Tetrahydropyran-4-one : A versatile starting material that can be converted to various 4-substituted tetrahydropyran (B127337) derivatives.

4-Halotetrahydropyrans (e.g., 4-bromotetrahydropyran) : These serve as excellent electrophiles for nucleophilic substitution reactions with a thiol.

Tetrahydropyran-4-thiol : A key nucleophile for reaction with an electrophilic 2-aminoethyl species.

2-Aminoethanethiol (cysteamine) : Provides the sulfanylethanamine fragment.

Protected 2-aminoethyl halides (e.g., N-Boc-2-bromoethylamine) : Used to introduce the protected aminoethyl group.

The synthesis of these precursors often involves well-established organic chemistry transformations. For example, tetrahydropyran-4-one can be synthesized via methods like the intramolecular cyclization of 1,5-dicarbonyl compounds or through multi-step sequences starting from commercially available materials. kaznu.kz

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through several routes, leveraging fundamental sulfanyl- and amine-forming reactions, as well as strategies for the functionalization of the heterocyclic core.

Sulfanyl- and Amine-Forming Reactions

The most direct approach to forming the thioether linkage is through a nucleophilic substitution reaction. Two primary pathways are considered:

Route A: Reaction of a Tetrahydropyran Electrophile with a Thiol Nucleophile : This common strategy involves the reaction of a 4-halotetrahydropyran (e.g., 4-bromotetrahydropyran) with 2-aminoethanethiol (cysteamine) or its protected form. The use of a base, such as sodium hydride or a tertiary amine, is typically required to deprotonate the thiol and enhance its nucleophilicity. Subsequent deprotection of the amine, if necessary, yields the final product.

Route B: Reaction of a Tetrahydropyran Thiol with an Aminoethyl Electrophile : An alternative approach utilizes tetrahydropyran-4-thiol as the nucleophile. This can be reacted with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide or N-Boc-2-bromoethylamine, followed by deprotection of the amine to afford the target compound.

The choice between these routes often depends on the availability and stability of the starting materials. Both methods are examples of the Williamson ether synthesis, adapted for thioether formation.

Heterocycle Functionalization Approaches

Instead of constructing the molecule from separate tetrahydropyran and aminoethanethiol (B8698679) fragments, it is also possible to introduce the sulfanylethanamine moiety onto a pre-existing tetrahydropyran ring. One such strategy involves the conversion of tetrahydropyran-4-one into a suitable precursor for nucleophilic attack.

For example, tetrahydropyran-4-one can be reduced to tetrahydropyran-4-ol, which can then be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with the sodium salt of 2-aminoethanethiol would yield the desired thioether. This multi-step approach allows for the stereochemical control at the C-4 position if a chiral reducing agent is used.

Modern methods for C-H activation could potentially offer more direct routes to functionalize the tetrahydropyran ring, though specific examples for the introduction of a sulfanylethanamine group are not yet widely reported. nih.gov

Derivatization and Analog Synthesis

The structural framework of this compound offers multiple points for modification, enabling the generation of diverse analogs for various applications, including the exploration of chemical space in drug discovery.

Strategies for Structural Diversity Generation

The primary amine and the thioether linkage are the main handles for derivatization.

N-Functionalization : The primary amine can be readily modified through various reactions, including:

N-Alkylation and N-Arylation : Reaction with alkyl or aryl halides can introduce a wide range of substituents on the nitrogen atom.

N-Acylation : Amide formation with acyl chlorides or carboxylic acids (using coupling reagents) provides access to a large library of amides.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent can generate secondary and tertiary amines.

Sulfonamide Formation : Reaction with sulfonyl chlorides yields sulfonamides.

Modification of the Oxane Ring : Although more synthetically challenging, the tetrahydropyran ring can also be modified. Introduction of substituents on the ring can be achieved by starting from appropriately substituted tetrahydropyran-4-ones.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship (SAR) of this scaffold. researchgate.netlibretexts.org

Synthesis of Compound Libraries and Chemical Space Exploration

The modular nature of the synthesis of this compound makes it an attractive scaffold for the construction of compound libraries. By employing a combinatorial approach, where diverse sets of precursors are reacted together, a large number of analogs can be generated efficiently.

For example, a library of N-acylated derivatives can be synthesized by reacting this compound with a collection of different acyl chlorides in a parallel synthesis format. Similarly, libraries of N-alkylated compounds can be prepared through reductive amination with a diverse set of aldehydes.

The exploration of the chemical space around this scaffold can be guided by computational methods to design libraries with optimal diversity and drug-like properties. The tetrahydropyran ring provides a desirable sp3-rich core, which is often associated with improved solubility and metabolic stability in drug candidates. nih.gov The synthesis of such libraries can be facilitated by solid-phase organic synthesis (SPOS) techniques, where the scaffold is attached to a solid support, allowing for easy purification after each reaction step. nih.gov The generation of diverse libraries based on thioether-containing amines is a valuable strategy in the search for new bioactive molecules. researchgate.netacs.org

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where stereocenters may be present on the oxane ring or the side chain, necessitates the use of stereoselective synthetic methods. Asymmetric synthesis of such compounds can be approached by establishing chirality in the tetrahydropyran (THP) ring, during the formation of the C-S bond, or in the ethylamine (B1201723) moiety.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyran rings. rsc.orgrsc.org Chiral secondary or primary amines, as well as bifunctional H-bonding organocatalysts, can activate substrates to facilitate cascade sequences, yielding THP rings with excellent stereocontrol. rsc.org For instance, a "clip-cycle" approach involving an intramolecular oxa-Michael reaction catalyzed by chiral phosphoric acids can produce substituted tetrahydropyrans with high enantioselectivity. whiterose.ac.uk The synthesis of highly functionalized tetrahydropyrans bearing multiple contiguous stereocenters can be achieved through organocatalytic Michael/Henry/ketalization cascade sequences. nih.gov

The stereoselective formation of the thioether linkage can be approached through the asymmetric synthesis of chiral tertiary thiols and their derivatives. beilstein-journals.orgnih.govtechnologynetworks.com While challenging, methods involving the stereoselective attack of a sulfur-centered nucleophile on a substituted carbon center or the stereoselective alkylation of a secondary sulfur-based substrate can generate the desired quaternary center. beilstein-journals.org Biocatalysis offers a promising route, with ene-reductases (EREDs) capable of catalyzing the synthesis of chiral thioethers from α-bromoacetophenones and pro-chiral vinyl sulfides, providing access to either enantiomer of the product depending on the choice of ERED. nih.govrug.nl

Furthermore, the stereoselective synthesis of substituted aminotetrahydropyrans has been demonstrated through sequential C–H functionalizations, initiated by a Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran. nih.gov

Table 1: Selected Organocatalytic Methods for Asymmetric Tetrahydropyran Synthesis

Catalyst TypeReaction TypeSubstratesKey Features
Chiral Phosphoric AcidIntramolecular oxa-MichaelAlcohol fragment and aryl thioacrylateHigh enantioselectivity (up to 99%)
Quinine-based SquaramideMichael/Henry/ketalization cascadeAcetylacetone, β-nitrostyrenes, alkynyl aldehydesForms five contiguous stereocenters
Chiral Secondary AminesCascade reactionsVarious activated substratesExcellent stereocontrol

Green Chemistry Principles in Synthetic Route Optimization

The optimization of synthetic routes for this compound can be significantly enhanced by adhering to the principles of green chemistry. This involves the use of safer solvents, catalyst- and solvent-free conditions, and atom-economical reactions to minimize waste and environmental impact.

A key focus in the green synthesis of thioethers is the replacement of toxic and harmful solvents. acsgcipr.org The direct synthesis of allylic thioethers from allylic alcohols and thiols has been achieved under solvent- and catalyst-free conditions using microwave irradiation, offering an environmentally benign approach with short reaction times. tandfonline.com For other thioether syntheses, solid acid catalysts, such as silica (B1680970) alumina, have been shown to be effective, even under solvent-free conditions, providing high activity and selectivity. nih.govd-nb.info

In the context of amine synthesis, supercritical carbon dioxide (sc-CO2) has been utilized as a green solvent and promoter for the condensation of aldehydes and amines to form imines, which can be subsequently reduced to amines. chemistryviews.org This method is advantageous as CO2 is non-toxic, non-flammable, and easily removable. chemistryviews.org Bio-based solvents like Cyrene™ have also been successfully employed as alternatives to traditional dipolar aprotic solvents for amide synthesis, a common step in amine functionalization, with the added benefit of a simple aqueous work-up. rsc.org Furthermore, molybdenum-catalyzed allylic amination in ethanol, a green solvent, provides a recyclable catalyst system for the synthesis of α,α-disubstituted allylic amines. acs.org

The choice of reagents also plays a crucial role. For the formation of the thioether bond, using odorless and stable sulfur sources like sodium thiosulfate (B1220275) (Na2S2O3) in palladium-catalyzed reactions can be a greener alternative to volatile and malodorous thiols. acs.org

Table 2: Green Chemistry Approaches for Thioether and Amine Synthesis

ReactionGreen PrincipleConditionsAdvantages
Allylic Thioether SynthesisSolvent- and Catalyst-FreeMicrowave irradiationHigh efficiency, short reaction times
Thioether SynthesisHeterogeneous CatalysisSolid acid catalyst (e.g., silica alumina), solvent-freeHigh selectivity, catalyst recyclability
Imine SynthesisGreen SolventSupercritical CO2Non-toxic, easily removable solvent
Amine SynthesisGreen Solvent, Recyclable CatalystMolybdenum catalyst in ethanolSustainable, suitable for industrial use
Amide SynthesisBio-based SolventCyrene™Waste minimization, simple work-up

Organocatalysis and Transition Metal Catalysis in Synthesis

The synthesis of this compound can be efficiently achieved through the strategic use of organocatalysis and transition metal catalysis to form the key structural motifs.

Organocatalysis has proven to be particularly effective in the construction of the tetrahydropyran ring. rsc.orgrsc.orgresearchgate.netdntb.gov.ua Asymmetric organocatalytic methods allow for the synthesis of chiral THPs with a high degree of stereocontrol. rsc.org For example, organocatalytic α-alkylation of vinylogous carbonyl compounds to hydroxynitroolefins can lead to the formation of hemiacetals, which are precursors to tetrahydropyrans, with excellent enantioselectivities. acs.org

Transition metal catalysis is instrumental in forming the C-S and C-N bonds. Palladium-catalyzed cross-coupling reactions are a reliable method for the synthesis of aryl and alkyl thioethers. nih.govnih.govresearchgate.net Monophosphine ligands can promote Pd-catalyzed C–S cross-coupling reactions at room temperature with soluble bases. nih.gov Nickel catalysis also offers an alternative for the decarbonylative C-S coupling of thioesters to form thioethers. acs.org A notable development is the palladium-catalyzed double C–S bond construction using sodium thiosulfate as a sulfur source, which avoids the use of thiols. acs.org

For the introduction of the ethylamine side chain, rhodium-catalyzed hydroformylation of an appropriate olefin precursor containing the tetrahydropyran-4-thiol moiety could be a key step. nih.govresearchgate.netresearchgate.netnih.gov This reaction introduces a formyl group that can then be converted to the amine via reductive amination. The synthesis of highly substituted aminotetrahydropyrans has also been achieved using palladium-catalyzed C-H functionalization. nih.gov

The synergy of organocatalysis and transition metal catalysis can also be envisioned. For instance, an organocatalytically formed chiral tetrahydropyran intermediate could undergo a subsequent transition metal-catalyzed cross-coupling reaction to introduce the 2-aminoethylthio group.

Table 3: Catalytic Methods for the Synthesis of Key Structural Moieties

Catalytic SystemBond Formation / ReactionKey Features
Organocatalysts (e.g., chiral amines, squaramides)C-O bond (Tetrahydropyran ring formation)High stereocontrol, mild conditions
Palladium complexes with phosphine (B1218219) ligandsC-S bond (Thioether synthesis)High efficiency, broad substrate scope
Nickel complexesC-S bond (Thioether synthesis via decarbonylation)Alternative to palladium catalysis
Rhodium complexesC-C bond (Hydroformylation)Atom-economical introduction of a carbonyl group
Palladium(II) catalystsC-C and C-N bonds (C-H functionalization)Direct installation of functional groups on the THP ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. Through a combination of one- and two-dimensional experiments, it is possible to map out the complete carbon framework and the precise placement of protons, confirming the identity of this compound.

High-Resolution 1H and 13C NMR Analysis for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra provide the primary evidence for the compound's structure by revealing the chemical environment of each hydrogen and carbon atom. The chemical shifts (δ) are influenced by the local electronic environment, including proximity to electronegative atoms like oxygen, nitrogen, and sulfur.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxane ring and the ethanamine side chain. The protons on the carbons adjacent to the oxygen (C2/C6) and sulfur (C4) in the oxane ring will be shifted downfield. Similarly, the methylene (B1212753) protons of the ethanamine moiety adjacent to the sulfur and amine groups will exhibit characteristic chemical shifts.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. docbrown.info The presence of seven distinct signals would correspond to the seven carbon atoms in the molecule, with their chemical shifts confirming the presence of the oxane ring, the thioether linkage, and the primary amine. docbrown.infosynblock.com Carbons bonded to the electronegative oxygen and sulfur atoms are expected to resonate at lower fields. wisc.edu

Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical values for similar structural motifs.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂-NH₂2.8 - 3.0Triplet (t)
-S-CH₂-2.6 - 2.8Triplet (t)
S-CH (Oxane C4)2.9 - 3.2Multiplet (m)
O-CH₂ (Oxane C2/C6, axial)3.3 - 3.5Multiplet (m)
O-CH₂ (Oxane C2/C6, equatorial)3.9 - 4.1Multiplet (m)
-CH₂- (Oxane C3/C5, axial)1.5 - 1.7Multiplet (m)
-CH₂- (Oxane C3/C5, equatorial)1.8 - 2.0Multiplet (m)
-NH₂1.5 - 2.5Broad Singlet (br s)

Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general chemical shift ranges. docbrown.infowisc.edu

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C H₂-NH₂38 - 42
-S-C H₂-30 - 35
S-C H (Oxane C4)40 - 45
O-C H₂ (Oxane C2/C6)65 - 70
-C H₂- (Oxane C3/C5)32 - 38

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, TOCSY) for Connectivity Elucidation

While 1D NMR suggests the presence of specific functional groups, 2D NMR experiments are essential to piece together the molecular puzzle by establishing through-bond and through-space connectivities. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds (²JHH, ³JHH). It would show a clear correlation between the two methylene groups of the ethanamine side chain (-S-CH₂-CH₂-NH₂) and trace the connectivity around the oxane ring (e.g., H2 to H3, H3 to H4, etc.). princeton.edu

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. u-tokyo.ac.jp For this molecule, it would ideally show correlations among all the protons within the oxane ring in one spin system and the two methylene protons of the side chain in another, confirming the integrity of these two structural units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH). youtube.com It allows for the unambiguous assignment of each proton to its corresponding carbon, for instance, confirming which proton signals belong to the oxane C2/C6 carbons versus the C3/C5 carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Coherence): HMBC is crucial for connecting disparate fragments of the molecule by showing correlations between protons and carbons that are two to four bonds apart (²JCH, ³JCH, ⁴JCH). princeton.eduyoutube.com The key correlation for this structure would be between the protons on the methylene group adjacent to the sulfur (-S-CH₂-) and the C4 carbon of the oxane ring. This long-range coupling across the sulfur atom provides definitive proof of the thioether linkage between the two main structural motifs.

Key 2D NMR Correlations for Structural Confirmation

ExperimentCorrelated NucleiInformation Gained
COSY H on -S-CH₂- ↔ H on -CH₂-NH₂Confirms ethanamine side-chain connectivity.
H on Oxane C2 ↔ H on Oxane C3Confirms oxane ring connectivity.
TOCSY All protons on the oxane ringIdentifies the complete oxane spin system.
HSQC H on -CH₂-NH₂ ↔ C of -CH₂-NH₂Assigns protons to their directly attached carbons.
HMBC H on -S-CH₂- ↔ C4 of oxane ringCrucially confirms the thioether linkage between the side chain and the ring.
H on -S-CH₂-CH₂- ↔ C of -S-CH₂-Confirms side-chain connectivity via carbon-proton correlation.

Dynamic NMR Spectroscopy and Conformational Analysis

The six-membered oxane ring is not planar and, like cyclohexane, adopts a low-energy chair conformation to minimize torsional and steric strain. The bulky 2-aminoethyl-sulfanyl substituent at the C4 position can exist in either an axial or an equatorial position. acs.org Due to unfavorable 1,3-diaxial interactions, the equatorial conformation is overwhelmingly favored energetically.

Dynamic NMR spectroscopy, involving the acquisition of NMR spectra at variable temperatures, can be used to study the kinetics of the chair-to-chair ring inversion. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the rate of inversion slows, and the signals for the distinct axial and equatorial protons may decoalesce and sharpen, allowing for their individual assignment and the calculation of the energy barrier for the conformational change. mdpi.com

Solid-State NMR Applications

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can elucidate its structure in the crystalline or amorphous solid phase. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are used to overcome the significant line broadening seen in solid samples, yielding high-resolution spectra.

For this compound, ssNMR could be used to:

Determine the precise conformation adopted by the molecule in its crystal lattice, including the torsion angles of the side chain and the exact geometry of the oxane ring.

Identify intermolecular interactions, such as hydrogen bonding involving the primary amine group, by observing changes in chemical shifts or through specific recoupling experiments.

Characterize polymorphism, where different crystalline forms of the same compound would give rise to distinct ssNMR spectra due to differences in molecular packing and conformation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring m/z values to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the exact molecular formula of a compound from its exact mass. The molecular formula for this compound is C₇H₁₅NOS. synblock.com

The theoretical exact mass of the neutral molecule is 161.0874 Da. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺.

Calculated Exact Mass for [C₇H₁₅NOS + H]⁺: 162.0952 Da

An experimentally measured mass that matches this theoretical value to within a few parts per million provides unequivocal confirmation of the compound's elemental composition, distinguishing it from any other combination of atoms that might have the same nominal mass. nih.gov

HRMS analysis also reveals fragmentation patterns that can further support the proposed structure. Common fragmentation pathways would likely involve cleavage of the weakest bonds, such as the C-S and C-N bonds.

Predicted HRMS Fragmentation Ions

m/z (Da)Possible Fragment FormulaDescription
145.0690[C₇H₁₃OS]⁺Loss of ammonia (B1221849) (NH₃)
117.0738[C₆H₁₃O]⁺Cleavage of C4-S bond, charge on oxane fragment
102.0582[C₅H₁₀O]⁺Fragment of the oxane ring
75.0269[C₂H₅NS]⁺Cleavage of C4-S bond, charge on side-chain fragment
44.0497[C₂H₆N]⁺Cleavage of S-CH₂ bond

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be a critical tool for confirming the molecular weight and deducing the structural connectivity of this compound. In a typical experiment, the molecule would first be ionized, likely forming the protonated molecule [M+H]⁺ under electrospray ionization (ESI) conditions. This precursor ion would then be isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions.

The analysis of the resulting fragmentation pattern would provide insights into the molecule's structure. Knowledge of fragmentation patterns in similar molecules, such as fentanyl or ketamine derivatives, can be helpful in predicting these pathways. nih.govnih.gov Cleavage would be expected at the weakest bonds, particularly adjacent to the nitrogen and sulfur atoms and within the oxane ring. nih.gov

Hypothetical Fragmentation Data Table:

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Structural Assignment of Fragment
[M+H]⁺ Varies H₂O Loss of water
[M+H]⁺ Varies C₂H₅N Loss of the ethylamine group
[M+H]⁺ Varies C₅H₁₀O Fission of the oxane ring

Note: This table is predictive and not based on experimental data.

Coupling with Chromatographic Techniques (LC-MS) for Mixture Analysis

For the analysis of this compound in a mixture, such as a synthetic reaction crude or a biological matrix, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. qub.ac.uk A reversed-phase HPLC column, potentially a phenyl-hexyl type, would likely be used to separate the compound from impurities based on polarity. qub.ac.uk

The HPLC system would be coupled to a mass spectrometer, allowing for the acquisition of mass spectra for each component as it elutes from the column. This provides both retention time data for quantification and mass-to-charge ratio data for identification. The use of a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, would enable the determination of the elemental composition of the parent ion and its fragments, further confirming the compound's identity. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. nih.govroyalholloway.ac.ukroyalholloway.ac.uk For this compound, these techniques would be used to confirm the presence of the amine, thioether, and ether functionalities.

Expected Vibrational Frequencies Data Table:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
N-H (Amine) Symmetric & Asymmetric Stretch 3300-3500 (two bands for -NH₂) Weak
C-N (Amine) Stretch 1020-1250 Moderate
N-H (Amine) Scissoring 1590-1650 Weak
C-H (Aliphatic) Stretch 2850-2960 Strong
C-O-C (Ether) Asymmetric Stretch 1070-1150 Moderate

Note: This table is based on typical frequency ranges for these functional groups and is not derived from experimental spectra of the target compound.

The C-S stretching vibration is often weak in the IR spectrum but gives rise to a more intense band in the Raman spectrum, making Raman spectroscopy particularly useful for characterizing thioethers. royalholloway.ac.ukroyalholloway.ac.uk

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details of the oxane ring (e.g., chair conformation). researchgate.netresearchgate.net It would also reveal the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. This compound is not inherently chiral, as it lacks a stereocenter and is not asymmetric. Therefore, it would not be expected to exhibit a CD spectrum. If the molecule were to be derivatized with a chiral reagent or if it were to form a complex with a chiral host, the resulting product could be CD-active. nih.gov However, for the parent compound itself, CD spectroscopy would not be an applicable analytical technique for structural elucidation.

Synthesis and Manufacturing

While specific, detailed industrial-scale manufacturing processes for 2-(Oxan-4-ylsulfanyl)ethan-1-amine are not widely published, its synthesis can be inferred from standard organic chemistry principles. A plausible laboratory-scale synthesis would likely involve a nucleophilic substitution reaction. One potential route could be the reaction of 4-mercaptooxane with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the amine group. Another approach could involve the reaction of oxan-4-one with a suitable sulfur-containing nucleophile and subsequent reductive amination. The availability of starting materials and the desired purity and yield would influence the choice of the synthetic route. Commercial availability from chemical suppliers suggests that scalable synthetic methods have been developed. synblock.com

Computational and Theoretical Investigations of 2 Oxan 4 Ylsulfanyl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 2-(Oxan-4-ylsulfanyl)ethan-1-amine, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

Detailed studies on the electronic structure of this compound are yet to be performed. Such investigations, likely employing Density Functional Theory (DFT), would elucidate the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. Furthermore, mapping the molecular electrostatic potential (MEP) would identify electrophilic and nucleophilic sites, offering predictions for how the molecule might interact with biological targets or other reagents.

Table 1: Hypothetical Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO EnergyData not availableIndicates electron-donating ability
LUMO EnergyData not availableIndicates electron-accepting ability
HOMO-LUMO GapData not availableRelates to chemical reactivity and stability
Dipole MomentData not availableInfluences solubility and intermolecular forces

Note: This table is for illustrative purposes and contains no real data, as such studies have not been published.

Spectroscopic Property Simulations (NMR, IR)

While experimental spectra may be available from commercial suppliers, theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are crucial for the unambiguous assignment of experimental signals. Quantum chemical calculations could predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies corresponding to the functional groups in this compound. A comparison between simulated and experimental spectra would provide definitive structural confirmation. To date, no such comparative analysis has been published.

Molecular Dynamics Simulations for Conformational Landscape Analysis

The flexibility of the oxane ring and the ethylamine (B1201723) side chain suggests that this compound can adopt multiple conformations. Molecular dynamics (MD) simulations would be the ideal tool to explore this conformational landscape. By simulating the molecule's movement over time in a relevant environment (e.g., in solution), researchers could identify the most stable, low-energy conformations. Understanding the preferred three-dimensional structure is a prerequisite for any structure-based drug design efforts. There is currently no published research detailing the conformational preferences of this compound through MD simulations.

Cheminformatics and In Silico Chemical Space Analysis

Cheminformatics tools offer a powerful approach to contextualize a single molecule within the vastness of chemical space and to predict its potential biological activities without conducting wet lab experiments.

Virtual Screening and Ligand-Based Design

No studies have been published that utilize this compound in virtual screening campaigns or as a scaffold for ligand-based design. In such a study, the structure of the compound would be used as a query to search large chemical libraries for molecules with similar properties that might exhibit comparable biological activities. This approach is particularly useful in the early stages of drug discovery for hit identification.

Reaction Pathway Modeling

Computational modeling can also be used to investigate potential synthetic routes or metabolic pathways. By calculating the activation energies and reaction thermodynamics for various potential reactions, researchers can predict the most likely and efficient pathways. For this compound, this could involve modeling its synthesis or its potential metabolic transformations in a biological system. As of now, no such reaction pathway modeling studies for this specific compound are available in the scientific literature.

No Publicly Available In Silico Ligand-Receptor Interaction Studies for this compound

Therefore, it is not possible to provide detailed research findings, including data on binding energies, types of molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), or key amino acid residues involved in the binding of this compound to any protein receptor.

The absence of such data in the public domain means that no interactive data tables or in-depth discussion on its ligand-receptor interactions can be formulated at this time. The scientific community has not yet published research that would fulfill the detailed requirements of the requested article section.

Chemical Biology and Medicinal Chemistry Applications: in Vitro Research

The primary amine group in this compound makes it a suitable candidate for bioconjugation, a process that involves the covalent attachment of a molecule to a biomolecule, such as a protein or a nucleic acid. This chemical handle allows for the linkage of the oxane-containing scaffold to various reporters (e.g., fluorescent dyes, biotin) or functional moieties.

In the context of chemical genomics, derivatives of this compound could be synthesized and immobilized on a solid support, such as a resin or a microarray surface. This would facilitate the identification of protein targets through affinity chromatography or protein microarray screening. By exposing a cell lysate to the immobilized compound, proteins that bind to the oxane scaffold can be selectively captured, isolated, and subsequently identified using mass spectrometry. This approach can help to elucidate the mechanism of action of a bioactive compound by identifying its cellular binding partners.

Table 1: Potential Bioconjugation Reactions for this compound

Reaction TypeReagentLinkage Formed
AmidationActivated Esters (e.g., NHS esters)Amide
Reductive AminationAldehydes or KetonesSecondary Amine
Isothiocyanate CouplingIsothiocyanatesThiourea

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify "hits"—molecules that modulate the activity of a biological target. nih.gov While specific HTS campaigns involving this compound are not reported, its scaffold could be included in compound libraries for screening.

HTS assays are typically performed in a miniaturized format, using 96-, 384-, or 1536-well plates, to conserve reagents and increase throughput. A diverse library of compounds would be screened against a specific target, which could be an enzyme, a receptor, or a whole cell. The readouts for these assays can be based on various detection methods, including fluorescence, luminescence, or absorbance, to measure the effect of the compound on the target's activity.

For instance, a library containing derivatives of this compound could be screened in a quantitative high-throughput screen (qHTS) to identify inhibitors of a particular enzyme. nih.gov In such a screen, the compounds are tested at multiple concentrations to determine their potency and efficacy. Hits from the primary screen are then subjected to further validation and characterization to confirm their activity and elucidate their mechanism of action.

Table 2: Overview of High-Throughput Screening Concepts

ConceptDescription
Compound Library A large collection of diverse chemical compounds.
Target A specific biomolecule or cellular pathway being investigated.
Assay A biochemical or cell-based test to measure the effect of a compound.
Hit A compound that shows a desired activity in the primary screen.
Lead A confirmed and optimized hit with drug-like properties.

Chemical proteomics aims to identify and characterize protein-small molecule interactions on a proteome-wide scale. nih.gov A derivative of this compound could be functionalized to create a chemical probe for use in these studies.

One common approach is activity-based protein profiling (ABPP). In ABPP, an active site-directed probe, often containing a reactive group and a reporter tag, is used to covalently label a specific class of enzymes. While the oxane moiety itself is not a typical reactive group, a derivative could be designed to incorporate one.

Alternatively, photo-affinity labeling could be employed. In this technique, a derivative of this compound would be synthesized to include a photo-reactive group (e.g., a diazirine or an aryl azide) and a reporter tag (e.g., biotin (B1667282) or a click chemistry handle). Upon exposure to UV light, the photo-reactive group forms a covalent bond with nearby proteins. The tagged proteins can then be enriched using the reporter tag and identified by mass spectrometry. This method allows for the identification of both specific and non-specific binding partners of the small molecule within the proteome.

Table 3: Common Techniques in Chemical Proteomics

TechniqueProbe TypePurpose
Activity-Based Protein Profiling (ABPP)Active site-directed probe with a reactive group and reporter tag.To identify and profile the activity of specific enzyme families.
Photo-Affinity LabelingProbe with a photo-reactive group and a reporter tag.To identify direct and proximal binding partners of a small molecule.
Affinity ChromatographyImmobilized small molecule on a solid support.To pull down and identify binding partners from a cell lysate.

Broader Academic Applications and Future Directions

Potential Applications in Materials Science and Supramolecular Chemistry

The presence of both a hydrogen bond donor (amine) and acceptor (oxan oxygen), along with the coordinating sulfur atom, makes 2-(Oxan-4-ylsulfanyl)ethan-1-amine an interesting candidate for the construction of novel supramolecular assemblies and functional materials. The tetrahydropyran (B127337) (THP) moiety, a stable and non-carcinogenic cyclic ether, can be derived from renewable biomass, positioning it as a green solvent and building block. nih.gov

The self-assembly of molecules containing thioether functionalities has been shown to lead to the formation of ordered structures such as ionic liquid crystals. For instance, flavylium (B80283) salts functionalized with thioethers can form columnar H-aggregates in solution. researchgate.net Similarly, the strategic placement of the thioether and amine groups in this compound could direct the formation of intricate supramolecular architectures through a combination of hydrogen bonding, and coordination with metal ions. The ability of thioethers to coordinate with metals like copper has been exploited to create coordination polymers with interesting three-dimensional networks. researchgate.net The spacer length and flexibility of the thioether ligand play a crucial role in determining the final framework of these materials. bldpharm.com

Future research could focus on designing and synthesizing polymers and metal-organic frameworks (MOFs) incorporating this compound. These materials could exhibit interesting properties for applications in gas storage, catalysis, or as responsive materials.

Advanced Catalyst Development for Synthesis of Related Structures

The synthesis of this compound and its derivatives often involves the thio-Michael addition, a powerful carbon-sulfur bond-forming reaction. The development of advanced catalysts for this reaction is an active area of research. Both base-catalyzed and nucleophile-initiated mechanisms are known for the thiol-Michael addition. nih.govnih.gov Weak Brønsted bases like triethylamine (B128534) and Lewis bases such as phosphines are commonly used catalysts. nih.gov

Recent studies have explored the use of various catalysts to improve the efficiency and selectivity of thiol-Michael additions. These include primary and tertiary amines, as well as phosphines like dimethylphenylphosphine (B1211355) (DMPP) and tris-(2-carboxyethyl)phosphine (TCEP). bldpharm.com Amino acids have also been investigated as inexpensive, non-toxic, and environmentally friendly catalysts for this transformation, offering a metal-free alternative. auctoresonline.org

Future work in this area could involve the development of chiral catalysts for the enantioselective synthesis of this compound derivatives, which would be crucial for their application in medicinal chemistry and chemical biology. Furthermore, catalyst-free synthetic methods, such as those developed for the synthesis of functionalized 1,2,4-triazoles, could offer more sustainable routes to these compounds. nih.gov

Novel Research Paradigms in Chemical Biology

The unique structure of this compound makes it a valuable scaffold for the development of chemical probes and bioactive molecules. The tetrahydropyran ring is a common feature in many biologically active natural products and approved drugs, often enhancing solubility and stability. The primary amine group provides a convenient handle for conjugation to other molecules, such as fluorophores, affinity tags, or larger biomolecules.

Derivatives of tetrahydropyran are being explored for their potential biological activities, including antimicrobial and antiviral properties. nih.gov The thioether linkage can also play a role in biological activity and can be used to create cyclic peptides with improved cell permeability and oral bioavailability. nih.gov

Future research could focus on using this compound as a linker to construct bifunctional molecules for targeted protein degradation (PROTACs) or as a building block for creating novel fluorescent probes to study biological processes. Its ability to act as a nucleophile allows for its incorporation into various molecular scaffolds to modulate their biological function. nih.gov

Emerging Methodologies in Drug Discovery Research

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, and its incorporation into drug candidates is a well-established strategy. For instance, tetrahydropyran and tetrahydrofuran (B95107) derivatives have been successfully developed as HIV protease inhibitors. nih.gov The cyclic ether oxygen can form crucial hydrogen bonds in the active sites of enzymes. nih.gov

The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents. Structure-activity relationship (SAR) studies on related heterocyclic compounds have demonstrated that small modifications can significantly impact biological activity. nih.govmasterorganicchemistry.comresearchgate.net For example, the introduction of different substituents on the tetrahydropyridine (B1245486) ring has been shown to modulate its pharmacological properties, leading to compounds with anti-inflammatory, anticancer, and other activities. auctoresonline.org The thioether moiety is also a key component in various medicinally important compounds. nih.gov

Emerging drug discovery methodologies, such as DNA-encoded library (DEL) technology and fragment-based drug discovery (FBDD), could be employed to screen libraries of compounds derived from this compound against a wide range of biological targets. This approach could accelerate the identification of novel drug leads with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Oxan-4-ylsulfanyl)ethan-1-amine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-mercaptotetrahydrofuran (oxan-4-ylsulfanyl precursor) and 2-chloroethylamine hydrochloride under reflux conditions. Key parameters include solvent polarity (e.g., acetonitrile or dimethylformamide), temperature (60–80°C), and base selection (e.g., K₂CO₃ or triethylamine). Post-reaction purification via column chromatography (EtOAc/hexane, 3:7) or recrystallization ensures high purity. Reaction yields are sensitive to moisture, necessitating anhydrous conditions .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC-UV : Use a C18 column with isocratic elution (acetonitrile:water, 70:30) at λ = 254 nm to assess purity (>95%).
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies amine protons (δ 1.8–2.2 ppm) and oxan-4-ylsulfanyl protons (δ 3.5–4.0 ppm). ¹³C NMR confirms sulfur-carbon bonding (δ 35–40 ppm).
  • FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 650 cm⁻¹ (C-S bond) validate functional groups.
  • LC-MS : Molecular ion peak [M+H]⁺ at m/z 178 confirms molecular weight .

Q. What are the common biological targets for sulfur-containing ethanamine derivatives like this compound?

  • Methodological Answer : Sulfur-amine compounds often target enzymes (e.g., deubiquitinases) or receptors (e.g., GPCRs) due to sulfur's nucleophilic and redox-active properties. Initial screening involves:

  • Enzyme Assays : Fluorescence-based assays (e.g., Ub-AMC hydrolysis) to measure inhibition kinetics.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to determine IC₅₀ values.
  • Cellular Uptake : Flow cytometry with fluorescently tagged analogs to assess membrane permeability .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory NMR data arising from dynamic sulfur stereochemistry in this compound?

  • Methodological Answer :

  • Variable-Temperature NMR : Conduct experiments at –40°C to slow conformational exchange, resolving split peaks for axial/equatorial sulfur conformers.
  • Chiral Derivatization : Use Mosher’s acid chloride to form diastereomers, enabling separation via HPLC and absolute configuration determination.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict lowest-energy conformers and compare with experimental NMR shifts .

Q. How can computational methods predict the interaction of this compound with biological targets like GPCRs?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into GPCR homology models (e.g., β₂-adrenergic receptor) to predict binding poses. Focus on sulfur’s interactions with cysteine residues.
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers.
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, prioritizing lead candidates for wet-lab validation .

Q. What experimental approaches optimize the stability of this compound under physiological conditions for in vitro studies?

  • Methodological Answer :

  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to mimic physiological conditions.
  • Antioxidants : Add 0.01% butylated hydroxytoluene (BHT) to prevent sulfur oxidation.
  • Storage : Lyophilize and store at –20°C under argon. Monitor degradation via LC-MS every 24 hours to establish half-life .

Q. How can researchers address discrepancies in biological activity data between enantiomers of this compound?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (90:10) to isolate (R)- and (S)-enantiomers.
  • Enantioselective Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP450 isoforms) to identify stereospecific effects.
  • X-ray Crystallography : Co-crystallize active enantiomers with target proteins to elucidate binding mode differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.